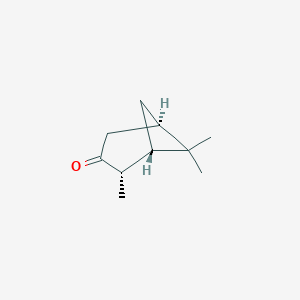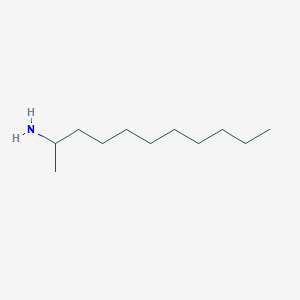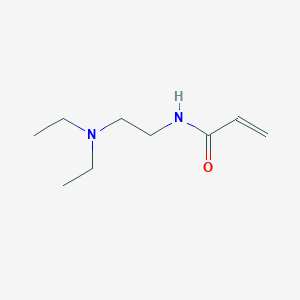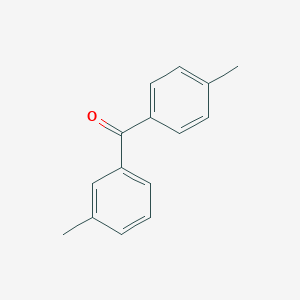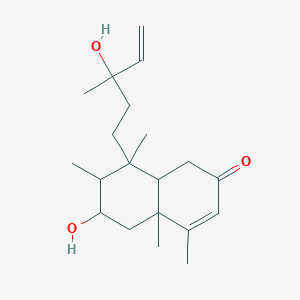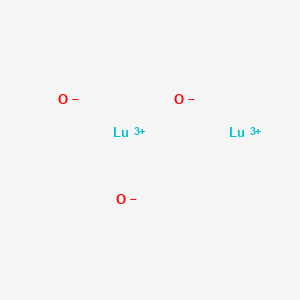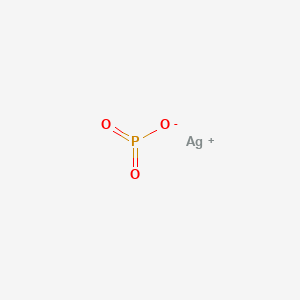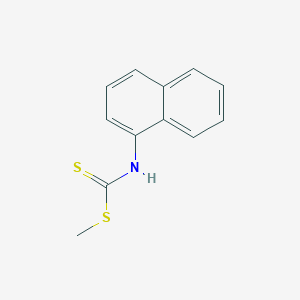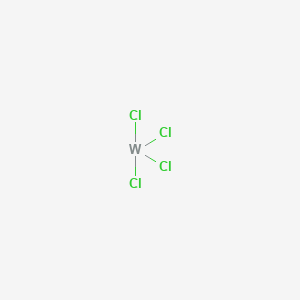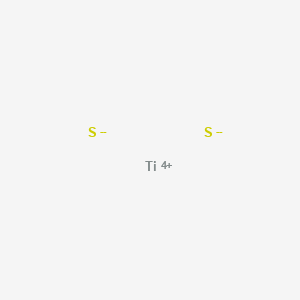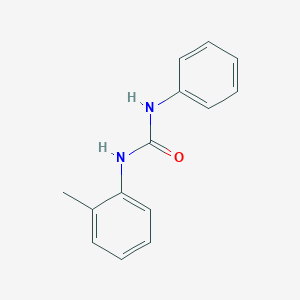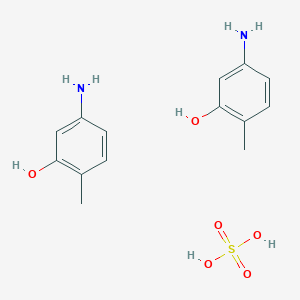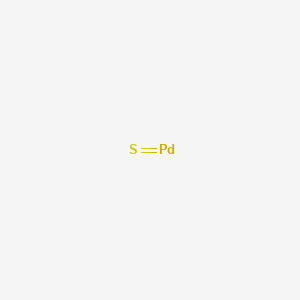
Palladium sulfide
説明
Palladium sulfide is a chemical compound of palladium and sulfur with the chemical formula PdS . It is a solid material that can appear in different colors such as brown , black , or grey . Like other palladium and platinum chalcogenides, palladium (II) sulfide has complex structural, electrical, and magnetic properties .
Synthesis Analysis
Palladium sulfide can be synthesized by sulfurizing crystalline palladium nanosheets . A novel one-pot approach to synthesize the tiara-like Pd (II) thiolate complex compound, [Pd (SCH 3) 2] 6 was developed . In this strategy, dimethyl sulfoxide (DMSO) was used as a thiolate source instead of methyl mercaptan (CH 3 SH). DMSO was first decomposed into CH 3 SH and formaldehyde (HCHO); then, the in situ as-formed CH 3 SH .
Molecular Structure Analysis
The crystal structure of PdS contains approximately square planar palladium centres and tetrahedral sulfur centres . The oxidation number of palladium in palladium sulfide is 2 .
Chemical Reactions Analysis
If palladium (II) sulfide is heated with an excess of sulfur, palladium disulfide is formed . Palladium sulfide shows excellent activity and stability towards hydrogen evolution in alkaline media .
Physical And Chemical Properties Analysis
Palladium Sulfide is a moderately water and acid soluble Palladium source for uses compatible with sulfates . It has a molecular weight of 138.49 . The appearance of Palladium sulfide is a solid and its melting point is 950 °C (1742 °F) .
科学的研究の応用
-
Electrochemical Hydrogen Evolution
- Field: Electrochemistry
- Application: Palladium sulfide nanosheets have been used for highly efficient electrochemical hydrogen evolution .
- Method: A partially amorphous palladium sulfide was synthesized by sulfurizing crystalline palladium nanosheets .
- Results: The palladium sulfide nanosheets showed excellent activity and stability towards hydrogen evolution in alkaline media, even superior to the performance of the commercial Pt/C catalyst .
-
Catalysis and Hydrogen Sensing
- Field: Nanotechnology
- Application: Palladium nanoparticles have a wide range of applications not only in chemical catalysis, but also in hydrogen sensing .
- Method: Palladium nanoparticles are synthesized using various chemical and physical methods .
- Results: Due to novel or enhanced physicochemical properties that palladium nanoparticles exhibit at the nanoscale, they have found use in various fields .
-
Hydrogen Storage
- Field: Material Science
- Application: Palladium-based nanostructures have unique ability to form hydrides, which finds application in hydrogen storage .
- Method: Palladium-based nanostructures are synthesized and used for hydrogen storage .
- Results: The unique ability of palladium-based nanostructures to form hydrides has made them useful for hydrogen storage .
-
Solar Energy Materials and Fuel Cells
- Field: Energy Science
- Application: Palladium Sulfide can be used in solar energy materials and fuel cells .
- Method: Metallic ions can be dispersed utilizing suspended or coated nanoparticles and deposited utilizing sputtering targets and evaporation materials .
- Results: Palladium Sulfide is generally immediately available in most volumes .
-
Photothermal Therapy
- Field: Biomedical Therapies
- Application: Palladium nanoparticles have been used in photothermal therapies .
- Method: Palladium nanoparticles are synthesized and used for photothermal therapies .
- Results: The unique properties of palladium nanoparticles at the nanoscale have made them useful for photothermal therapies .
-
Antibacterial and Anticancer Therapies
- Field: Biomedical Therapies
- Application: Palladium nanoparticles have been used in antibacterial and anticancer therapies .
- Method: Palladium nanoparticles are synthesized and used for antibacterial and anticancer therapies .
- Results: The unique properties of palladium nanoparticles at the nanoscale have made them useful for antibacterial and anticancer therapies .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
sulfanylidenepalladium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pd.S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUVOKMCGYWODZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PdS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893217 | |
| Record name | Palladium sulfide (PdS) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Black crystalline solid with a sulphurous odor; Insoluble in water; [MSDSonline] | |
| Record name | Palladium sulfide (PdS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Palladium sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8304 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Palladium sulfide | |
CAS RN |
12125-22-3, 12648-43-0 | |
| Record name | Palladium sulfide (PdS) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12125-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palladium sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12648-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palladium sulfide (PdS) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladium sulfide (PdS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Palladium sulfide (PdS) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palladium monosulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



